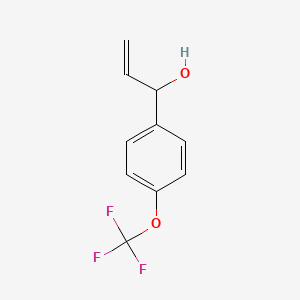![molecular formula C10H13ClO B6334778 [2-Chloro-5-(propan-2-yl)phenyl]methanol CAS No. 1268865-70-8](/img/structure/B6334778.png)
[2-Chloro-5-(propan-2-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-Chloro-5-(propan-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H13ClO . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “[2-Chloro-5-(propan-2-yl)phenyl]methanol” consists of a phenyl ring substituted with a chlorine atom and an isopropyl group. The phenyl ring is also attached to a methanol group .Wissenschaftliche Forschungsanwendungen
Biocatalysis for Chiral Drug Intermediates
The chiral feature significantly impacts the efficacy and safety of therapeutic agents. Biocatalysis, which utilizes functional microorganisms and biocatalysts, plays a crucial role in synthesizing chiral drug intermediates. Notably, several important therapeutic agents, such as sitagliptin, pregabalin, and paclitaxel, have been successfully synthesized via biocatalysis . The reduction of environmental pollution, high selectivity, and mild reaction conditions make biocatalysis an attractive approach for producing enantiopure drug precursors.
Synthesis of Anti-Asthma Montelukast Intermediate
Microbacterium campoquemadoensis has been employed to synthesize the key intermediate (S,E)-methyl 2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)-2-methyl-propanoate, which is crucial for producing the anti-asthma drug montelukast .
Imidazole Derivatives with Antimicrobial Potential
Researchers have synthesized imidazole-containing compounds, including (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic derivatives. These compounds were evaluated for antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their function.
Biochemical Pathways
If we consider its potential role in mood regulation, it might influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are crucial for mood regulation and are often the targets of antidepressant drugs.
Result of Action
Given its potential role in mood regulation, it might modulate the activity of monoaminergic neurons, leading to changes in neurotransmitter levels and synaptic transmission .
Eigenschaften
IUPAC Name |
(2-chloro-5-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIGVXIPKZIKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-5-(propan-2-yl)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)




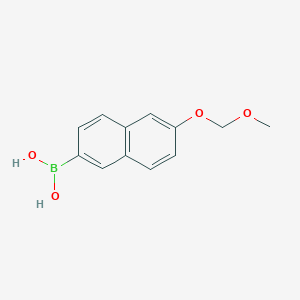
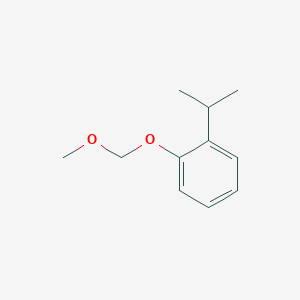

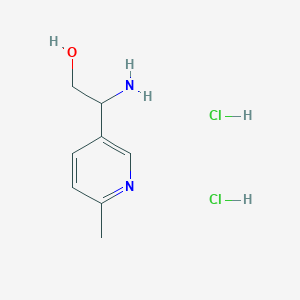
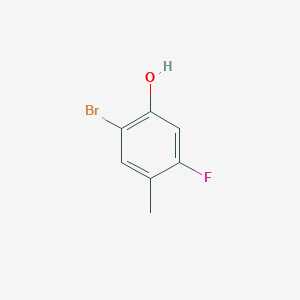
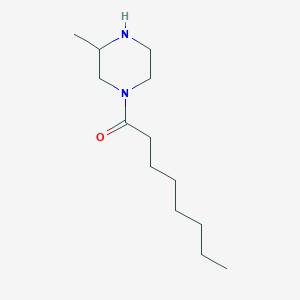
![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)
